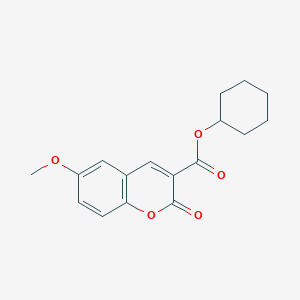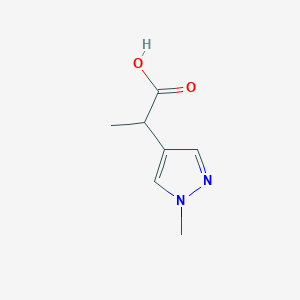![molecular formula C17H22N4O5S B2645498 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251607-60-9](/img/structure/B2645498.png)
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,4-Dioxa-8-azaspiro[4.5]decane” is a chemical compound used in synthesis . It has a molar mass of 143.18 g/mol .
Synthesis Analysis
“1,4-Dioxa-8-azaspiro[4.5]decane” has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Molecular Structure Analysis
The Hill Formula for “1,4-Dioxa-8-azaspiro[4.5]decane” is C₇H₁₃NO₂ .Physical And Chemical Properties Analysis
“1,4-Dioxa-8-azaspiro[4.5]decane” has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds with the spirooxazolidine-2,4-dione structure, related to muscarinic agonists, have been synthesized and evaluated for their cholinergic activities. These compounds, including variations on the 8-azaspiro[4.5]decane skeleton, have shown affinity for cortical M1 receptors and exhibited antiamnesic effects in mice, suggesting their potential as antidementia drugs (Tsukamoto et al., 1993). This demonstrates the utility of these compounds in designing new muscarinic agonists.
Cytotoxicity and Antitumor Activity
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and showed moderate to potent activity against various cancer cell lines, including human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa. Some compounds, notably 11b and 11h, were identified as the most potent against these cell lines, highlighting their potential as anticancer agents (Yang et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-10(2)9-21-14(22)12-11(18-16(21)24)13(27-19-12)15(23)20-5-3-17(4-6-20)25-7-8-26-17/h10H,3-9H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYVZXKCIYOHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2645415.png)


![2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid](/img/structure/B2645422.png)
![5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2645424.png)

![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2645426.png)
![3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2645427.png)
![2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B2645429.png)
![3-(3-Methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2645431.png)



